



# Application Notes and Protocols: Ring-Closing Metathesis in Alkaloid Synthesis

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#### Introduction

Ring-closing metathesis (RCM) has become a cornerstone in modern organic synthesis, providing a powerful and efficient method for constructing carbo- and heterocyclic rings.[1] The reaction, catalyzed by well-defined transition metal complexes such as those based on ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts), involves the intramolecular rearrangement of an acyclic diene to form a cyclic olefin and a small, volatile byproduct like ethylene.[2][3] This process is often irreversible due to the entropically favorable release of ethylene gas, driving the reaction to completion.[4]

The functional group tolerance, operational simplicity, and predictable reactivity of modern metathesis catalysts have made RCM particularly valuable in the total synthesis of complex natural products, especially alkaloids.[1][5] Alkaloids, a diverse class of naturally occurring compounds containing nitrogen atoms, often feature intricate heterocyclic frameworks that are challenging to assemble using classical cyclization methods. RCM provides a direct and often high-yielding pathway to key nitrogen-containing ring systems, including pyrrolidines, piperidines, indolizidines, and quinolizidines, which form the core of many biologically active alkaloids.[6][7]

These application notes provide an overview of the strategic application of RCM in alkaloid synthesis, complete with comparative data tables and detailed experimental protocols for key transformations.



## **General Strategy and Workflow**

The strategic incorporation of RCM into a total synthesis campaign typically involves the synthesis of a suitable acyclic diene precursor, followed by the metal-catalyzed cyclization event, and subsequent elaboration of the resulting cyclized product into the final alkaloid target. The general workflow is depicted below.

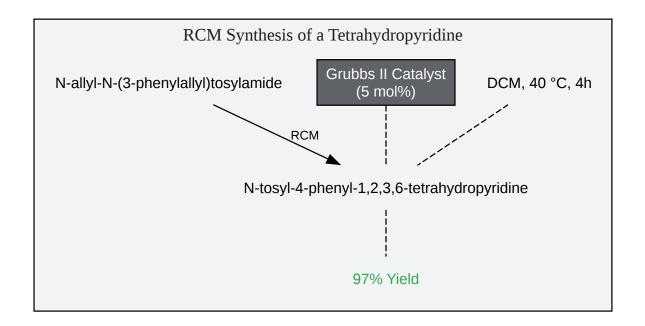


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Caption: General workflow for alkaloid synthesis using RCM.

## **Application I: Synthesis of Substituted Piperidines**

The formation of substituted piperidine rings is a common application of RCM. These six-membered nitrogen heterocycles are prevalent scaffolds in numerous alkaloids.[6] The synthesis of N-tosyl-4-phenyl-1,2,3,6-tetrahydropyridine serves as a clear example of this transformation's efficiency.





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Caption: RCM cyclization to form a substituted piperidine core.

**Ouantitative Data for Piperidine Synthesis** 

Target Class	RCM Substr ate	<b>Cataly</b> st	Cat. Loadin g (mol%)	Solven t	Temp.	Time (h)	Yield (%)	Ref.
Tetrahy dropyrid ine	N-allyl- N-(3- phenyla llyl)tosyl amide	Grubbs II (G-II)	5	Dichlor ometha ne (DCM)	40	4	97	[6]
Tetrahy dropyrid ine	N-allyl- N- cinnam yltosyla mide	Grubbs II (G-II)	5	Dichlor ometha ne (DCM)	40	4	92	[6]

# Protocol: Synthesis of N-tosyl-4-phenyl-1,2,3,6-tetrahydropyridine[6]

- Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the diene substrate, N-allyl-N-(3-phenylallyl)tosylamide (0.16 mmol, 1.0 equiv).
- Solvent Addition: Add anhydrous and degassed dichloromethane (DCM, 1.6 mL) to achieve a 0.1 M solution.
- Catalyst Addition: Add Grubbs' second-generation catalyst (G-II) (0.008 mmol, 0.05 equiv) to the solution under an inert atmosphere (e.g., nitrogen or argon).
- Reaction: Heat the reaction mixture to 40 °C and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

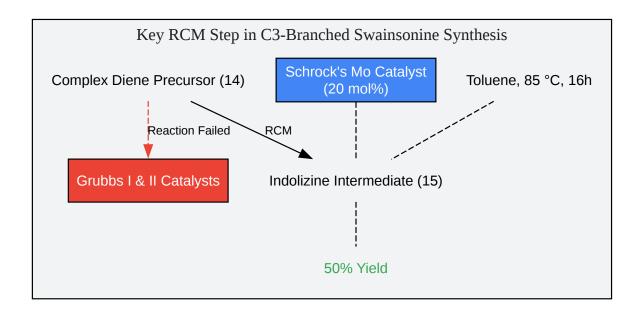


- Quenching and Workup: Upon completion, cool the reaction to room temperature.
   Concentrate the mixture in vacuo.
- Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure tetrahydropyridine product.

# Application II: Total Synthesis of a C3-Branched Swainsonine Analog

(-)-Swainsonine is a polyhydroxylated indolizidine alkaloid known for its potent glycosidase inhibitory activity.[8] Its synthesis and that of its analogs often presents significant challenges. In the synthesis of a C3-branched swainsonine analog, RCM was employed as a key step to construct the core indolizidine ring system. This particular example highlights the challenges that can arise when the substrate is complex or contains coordinating functional groups like a tertiary amine.[9]

Initial attempts with standard Grubbs-type ruthenium catalysts proved unsuccessful, failing to yield the desired cyclized product. The free tertiary amine in the substrate likely coordinated to the ruthenium center, deactivating the catalyst. Success was ultimately achieved using a more oxophilic Schrock molybdenum catalyst, which is less susceptible to poisoning by the amine.[9]





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Caption: Challenging RCM cyclization in swainsonine synthesis.

**Ouantitative Data for Indolizine Synthesis[9]** 

Target Alkaloid	RCM Substra te	Catalyst	Cat. Loading (mol%)	Solvent	Temp. (°C)	Time (h)	Yield (%)
C3- Branched Swainso nine	Diene 14	Schrock' s Molybde num Catalyst	20	Toluene	85	16	50
C3- Branched Swainso nine	Diene 14	Grubbs I & II Catalysts	N/A	Various	N/A	N/A	0

## **Protocol: RCM for Indolizine Intermediate 15[9]**

- Preparation: In a glovebox, add Schrock's molybdenum catalyst (20 mol%) to a flame-dried Schlenk tube equipped with a magnetic stir bar.
- Substrate Addition: In a separate flask, dissolve the diene precursor 14 (1.0 equiv) in anhydrous and degassed toluene (to achieve a final concentration of ~0.01 M).
- Reaction Initiation: Transfer the substrate solution to the Schlenk tube containing the catalyst via cannula under a positive pressure of argon.
- Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture in an oil bath at 85
   °C for 16 hours.
- Quenching: After cooling to room temperature, open the flask to the air and stir for 30 minutes to quench the catalyst.



Workup and Purification: Concentrate the reaction mixture in vacuo. Purify the resulting
residue by flash column chromatography on silica gel to yield the indolizine intermediate 15.
 The protocol notes that unreacted starting material can often be recovered.

### Conclusion

Ring-closing metathesis is an indispensable tool for the synthesis of alkaloids. Its ability to form key heterocyclic rings under mild conditions with high functional group tolerance allows for more convergent and efficient synthetic routes.[1] As demonstrated, the choice of catalyst is critical and must be tailored to the specific substrate; while ruthenium-based Grubbs catalysts are broadly applicable, more challenging substrates may require the use of molybdenum-based Schrock catalysts.[9] The continued development of new and more robust metathesis catalysts promises to further expand the scope of this powerful reaction in the assembly of structurally complex and biologically important molecules.

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